molecular formula C3H10N2O4S B6611876 (2,3-dihydroxypropyl)(sulfamoyl)amine CAS No. 888700-99-0

(2,3-dihydroxypropyl)(sulfamoyl)amine

Cat. No. B6611876
CAS RN: 888700-99-0
M. Wt: 170.19 g/mol
InChI Key: OZOCTDHSKGLHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dihydroxypropyl)(sulfamoyl)amine, also known as DHP-SA, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of sulfamoyl and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

(2,3-dihydroxypropyl)(sulfamoyl)amine has been used in a variety of scientific research applications. It has been used to study the effects of oxidative stress in cells, as well as to study the effects of different types of drugs on cells. It has also been used to study the effects of different types of toxins on cells, as well as to study the effects of different types of hormones on cells.

Mechanism of Action

The mechanism of action of (2,3-dihydroxypropyl)(sulfamoyl)amine is not yet fully understood. However, it is believed that it acts as an inhibitor of oxidative stress in cells by scavenging free radicals. It is also believed to act as an antioxidant by reducing the production of reactive oxygen species. Additionally, it is believed to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2,3-dihydroxypropyl)(sulfamoyl)amine are not yet fully understood. However, it has been shown to have a variety of effects on cells. In particular, it has been shown to reduce the production of reactive oxygen species, reduce oxidative stress, and reduce the production of pro-inflammatory cytokines. Additionally, it has been shown to reduce the production of nitric oxide and to reduce the levels of pro-apoptotic proteins.

Advantages and Limitations for Lab Experiments

The advantages of using (2,3-dihydroxypropyl)(sulfamoyl)amine in lab experiments are that it is relatively easy to synthesize and is relatively non-toxic. Additionally, it is relatively inexpensive and can be used in a variety of different experiments. The limitations of using (2,3-dihydroxypropyl)(sulfamoyl)amine in lab experiments are that it is not yet fully understood how it works and its effects on cells are not yet fully understood. Additionally, it is not yet known if it has any long-term effects on cells.

Future Directions

There are a number of potential future directions for (2,3-dihydroxypropyl)(sulfamoyl)amine research. One potential direction is to further study its mechanism of action and its effects on cells. Additionally, further research could be done to determine its long-term effects on cells and its potential therapeutic applications. Additionally, further research could be done to determine its potential toxicity and its potential interactions with other compounds. Finally, further research could be done to determine its potential applications in drug development and its potential use as a drug delivery system.

Synthesis Methods

The synthesis of (2,3-dihydroxypropyl)(sulfamoyl)amine is relatively simple and involves a few steps. First, a solution of sulfamoyl chloride is prepared in anhydrous dimethylformamide. Then, a solution of 2,3-dihydroxypropyl amine is added to the sulfamoyl chloride solution and stirred for 15 minutes at room temperature. The reaction is then quenched with methanol and the product is purified by column chromatography.

properties

IUPAC Name

1,2-dihydroxy-3-(sulfamoylamino)propane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O4S/c4-10(8,9)5-1-3(7)2-6/h3,5-7H,1-2H2,(H2,4,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOCTDHSKGLHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)NS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(2,3-Dihydroxypropyl)sulfamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.